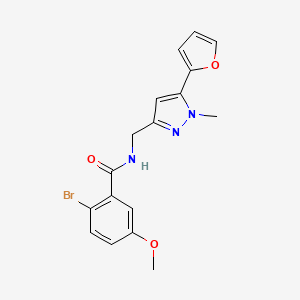

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3/c1-21-15(16-4-3-7-24-16)8-11(20-21)10-19-17(22)13-9-12(23-2)5-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGLVWYJGJCEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=C(C=CC(=C2)OC)Br)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide (CAS Number: 1421489-94-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, and biological properties, including antiproliferative, antibacterial, and antioxidative activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 360.20 g/mol. The structure features a bromine atom, a furan moiety, and a pyrazole ring, which are important for its biological activity.

| Property | Value |

|---|---|

| Common Name | 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide |

| CAS Number | 1421489-94-2 |

| Molecular Weight | 360.20 g/mol |

| Molecular Formula | C16H14BrN3O2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and subsequent bromination, followed by the introduction of the furan and methoxy groups.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing methoxy groups have shown selective activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM . The specific mechanisms may involve the inhibition of cell growth pathways related to PI3K signaling, which is crucial in cancer biology .

Antibacterial Activity

The compound's potential antibacterial properties have been assessed through various studies. Compounds with similar furan and pyrazole structures exhibited activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM . This suggests that the compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or interference with metabolic pathways.

Antioxidative Activity

Antioxidative properties are another area of interest for this compound. Studies on related benzamide derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models . The presence of methoxy and hydroxyl groups in similar structures has been correlated with enhanced antioxidative activity, indicating that modifications to the compound could potentially improve its efficacy in this regard.

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

- Antiproliferative Effects : A study on N-substituted benzimidazole carboxamides showed that modifications significantly influenced their antiproliferative activity against MCF-7 cells, with some derivatives achieving IC50 values below 5 μM .

- Antibacterial Efficacy : Research on salinomycin derivatives revealed potent antibacterial activity against drug-resistant strains, emphasizing the importance of structural variations in enhancing bioactivity .

- Oxidative Stress Inhibition : Hydroxy-substituted benzamide derivatives demonstrated significant antioxidative capacity across multiple assays, suggesting that similar modifications could enhance the antioxidative profile of this compound .

Scientific Research Applications

Biological Activities

Research indicates that 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide exhibits several biological activities:

Antitumor Activity

Several studies have reported that compounds containing pyrazole and furan moieties demonstrate significant antitumor properties. For instance, a study found that similar compounds inhibited cancer cell proliferation through the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on evaluating the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities

Comparison with Similar Compounds

Key Structural Variations and Functional Group Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Electronic and Steric Effects

- Bromo vs. Fluoro Substituents : The target compound’s bromo group (Br) at position 2 enhances steric bulk and polarizability compared to the fluoro (F) substituent in the analog from . Bromine’s larger atomic radius may improve hydrophobic interactions in target binding .

- Methoxy vs.

- Pyrazole vs. Tetrazole () increases polarity and metabolic stability due to its high resonance energy .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for bromination and coupling steps.

- Temperature Control : Maintain low temperatures (0–5°C) during bromination to minimize side reactions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

How can researchers resolve contradictions between NMR and X-ray crystallography data during structural characterization?

Level: Advanced

Methodological Answer:

Discrepancies often arise from dynamic conformational changes or crystal packing effects. Follow these steps:

Validate NMR Assignments :

- Use 2D NMR (HSQC, HMBC) to confirm proton-carbon correlations, especially for the furan and pyrazole protons .

- Compare experimental chemical shifts with DFT-calculated values .

Analyze X-ray Data :

- Check for hydrogen bonding (e.g., N–H⋯O interactions) that may stabilize specific conformations in the crystal lattice .

- Calculate torsional angles to identify restricted rotation in the benzamide group .

Cross-Validation :

- Overlay NMR-derived solution structures with X-ray coordinates using software like Mercury or CCDC tools .

Example : In related compounds, the methoxy group’s orientation differed between solution (NMR) and solid-state (X-ray) due to crystal packing forces .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Level: Advanced

Methodological Answer:

Given its heterocyclic motifs (furan, pyrazole, benzamide), prioritize assays targeting:

Enzyme Inhibition :

- Cytochrome P450 : Use fluorogenic substrates to measure inhibition kinetics .

- Kinase Assays : Employ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for high-throughput screening .

Antiproliferative Activity :

- MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Antimicrobial Screening :

- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Key Consideration : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

How should researchers design stability studies under varying pH and temperature conditions?

Level: Basic

Methodological Answer:

Forced Degradation :

- Acidic/Base Conditions : Incubate the compound in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .

- Oxidative Stress : Expose to 3% H₂O₂ and analyze by LC-MS for peroxide adducts .

Thermal Stability :

Light Sensitivity :

- Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux hours) .

Data Interpretation : Track loss of parent compound and identify degradation products using HRMS and fragmentation patterns.

What computational methods predict the binding affinity of this compound with biological targets?

Level: Advanced

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., PARP-1 or EGFR kinases) .

- Refine poses with MM-GBSA to estimate binding free energies .

MD Simulations :

QSAR Modeling :

- Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Validation : Compare predicted IC₅₀ values with experimental data from kinase assays .

How can enantiomerically pure derivatives of this compound be synthesized?

Level: Advanced

Methodological Answer:

Chiral Resolution :

- Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol mobile phase .

Asymmetric Synthesis :

- Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during key steps like amide bond formation .

Characterization :

Example : A related benzamide derivative achieved 98% ee using a BINOL-derived catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.